Dinophysistoxin 1
Description
Significance of Dinophysistoxin-1 in Marine Chemical Ecology Investigations
The significance of DTX1 in marine chemical ecology stems from its origin and function. It is produced by various species of planktonic dinoflagellates, primarily from the genera Dinophysis and Prorocentrum. nih.govnih.govwhoi.edu When these toxic algae bloom, they are consumed by filter-feeding shellfish, leading to the accumulation and concentration of DTX1 in the shellfish's fatty tissues, particularly the hepatopancreas or digestive gland. nih.govnih.govnih.gov
This accumulation makes shellfish vectors for transferring the toxin up the food web. mdpi.com Within the shellfish, DTX1 can be metabolically altered. For instance, it can be esterified with fatty acids to form acyl esters, collectively known as Dinophysistoxin-3 (DTX3), a process thought to be a detoxification mechanism for the bivalve. nih.govmdpi.comresearchgate.net
Research also suggests that DTX1 plays a role in allelopathy, where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.gov Studies have shown that dissolved DTX1 can inhibit the growth of other marine microalgae, such as Isochrysis galbana, by inducing oxidative stress and arresting the cell cycle, highlighting its role in structuring planktonic communities. researchgate.netnih.gov
Historical Evolution of Dinophysistoxin-1 Research and Key Discoveries
The investigation into DTX1 began with the clinical observation of a foodborne illness. In 1976 and 1977, multiple outbreaks of severe gastrointestinal distress, including diarrhea and vomiting, were reported in Japan following the consumption of mussels and scallops. mdpi.com This syndrome was named Diarrhetic Shellfish Poisoning (DSP). mdpi.com Investigations identified the dinoflagellate Dinophysis fortii as the organism responsible for the toxicity. nih.govmdpi.com
Subsequent bioassay-guided fractionation of toxic shellfish extracts led to the isolation of the causative agents. researchgate.net The structure of DTX1 was determined in 1982, revealing it to be a close analogue of okadaic acid, specifically the 35-methyl derivative of OA. researchgate.netnih.gov Okadaic acid itself had been isolated a year earlier from the marine sponge Halichondria okadai. nih.gov
The evolution of analytical techniques has been a key aspect of DTX1 research. Early detection relied on the mouse bioassay. nih.gov Over time, this has been largely replaced by more precise and sensitive chemical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the accurate quantification and differentiation of DTX1 from other related toxins. thaiscience.infotandfonline.comacs.org This technological advancement has been crucial for both regulatory monitoring and detailed ecological studies, leading to the identification of numerous DTX1-producing dinoflagellate species and the documentation of DSP events worldwide. nih.govwhoi.edu
Data Tables
Table 1: Chemical and Physical Properties of Dinophysistoxin-1 This table summarizes the key chemical and physical properties of the DTX1 molecule.
| Property | Value | Source |
| Molecular Formula | C45H70O13 | nih.govnih.gov |
| Molecular Weight | 819.0 g/mol | nih.govnih.gov |
| CAS Number | 81720-10-7 | nih.govcaymanchem.com |
| Appearance | Solid | caymanchem.com |
| Synonyms | DTX1, 35-Methylokadaic acid | nih.govcaymanchem.com |
| Mechanism of Action | Inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A) | nih.govnih.govcaymanchem.com |
Table 2: Selected Dinoflagellate Species Known to Produce Dinophysistoxin-1 This table lists some of the primary marine dinoflagellate species that have been identified as producers of DTX1.
| Genus | Species | Source |
| Dinophysis | Dinophysis acuminata | researchgate.net |
| Dinophysis acuta | researchgate.net | |
| Dinophysis fortii | nih.govmdpi.com | |
| Dinophysis norvegica | whoi.edumdpi.com | |
| Dinophysis ovum | whoi.edu | |
| Prorocentrum | Prorocentrum lima | nih.govnih.govmdpi.com |
Structure
2D Structure
Properties
CAS No. |
81720-10-7 |
|---|---|
Molecular Formula |
C45H70O13 |
Molecular Weight |
819.0 g/mol |
IUPAC Name |
(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-2-[(1S,3S)-3-[(2S,3R,6R,11R)-3,11-dimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-hydroxybutyl]-4-hydroxy-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+/t26-,27-,28+,29-,31+,32+,33+,34-,35+,36-,37-,38+,39+,40-,42-,43-,44-,45-/m1/s1 |
InChI Key |
CLBIEZBAENPDFY-HNXGFDTJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](CCCO2)C)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O |
Canonical SMILES |
CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |
melting_point |
134°C |
Other CAS No. |
81720-10-7 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
35S-methylokadaic acid dinophysistoxin 1 dinophysistoxin-1 dinophytoxin-1 DTX-1 protein, Dinophysis DTX1 |
Origin of Product |
United States |
Dinoflagellate Production and Biosynthesis of Dinophysistoxin 1
Dinoflagellate Genera as Primary Dinophysistoxin-1 Producers
The production of Dinophysistoxin-1 is predominantly associated with two main genera of dinoflagellates: Dinophysis and Prorocentrum. These organisms are significant contributors to harmful algal blooms (HABs) worldwide, and their ability to synthesize DTX-1 and other related toxins poses a considerable threat to marine ecosystems and human health through the consumption of contaminated shellfish.
Dinophysis Species Contributions (e.g., D. fortii, D. acuminata, D. norvegica)
The genus Dinophysis is a well-documented producer of DTX-1. Several species within this genus have been identified as significant contributors to the global prevalence of this toxin.
Dinophysis fortii , a species first linked to diarrhetic shellfish poisoning (DSP) in Japan, is a known producer of DTX-1. nih.gov Early studies of natural populations of D. fortii in Japanese waters revealed high levels of DTX-1, with concentrations reaching up to 252 pg per cell. nih.gov
Dinophysis acuminata is another globally distributed species that has been shown to produce DTX-1. wikipedia.org Toxin profiles of D. acuminata can vary geographically, with some isolates producing a combination of okadaic acid (OA), DTX-1, and pectenotoxins. researchgate.net For instance, a strain of D. acuminata from Martha's Vineyard in the USA was found to produce both DTX-1 and OA. researchgate.net In a study of D. acuminata blooms in New York waters, free DTX-1 constituted a notable portion of the total toxin profile. wikipedia.org
Dinophysis norvegica , a species commonly found in colder northern waters, is also a producer of DTX-1. nih.gov Strains of D. norvegica isolated from Japanese coastal waters have been successfully cultured and shown to produce DTX-1, with cellular quotas ranging from 0.5 to 1.2 pg per cell. nih.gov Interestingly, some blooms of D. norvegica in the Gulf of Maine, USA, were found to produce dihydrodinophysistoxin-1 (dihydro-DTX1) as the sole DSP toxin, a closely related analogue of DTX-1. nih.gov
The following interactive table summarizes the reported Dinophysistoxin-1 production in selected Dinophysis species.
| Species | Location of Isolate/Bloom | Reported DTX-1 per Cell | Reference(s) |
| Dinophysis fortii | Japan (Mutsu Bay) | Up to 252 pg | nih.gov |
| Dinophysis acuminata | Martha's Vineyard, USA | Produces DTX-1 and OA | researchgate.net |
| Dinophysis acuminata | New York, USA | Present as free DTX-1 | wikipedia.org |
| Dinophysis norvegica | Japan | 0.5 - 1.2 pg | nih.gov |
Prorocentrum Species Involvement (e.g., P. lima, P. caipirignum)
The benthic dinoflagellate genus Prorocentrum also includes species that are significant producers of Dinophysistoxin-1.
Prorocentrum lima is a widely studied species known for its production of both okadaic acid and DTX-1. nih.govresearchgate.net The toxin profile of P. lima can exhibit considerable variation between different strains. While all strains of P. lima appear to synthesize OA, the production of DTX-1 is strain-dependent. researchgate.net A strain of P. lima isolated from the Portuguese coast was found to produce both OA and DTX-1. nih.gov Studies on the effects of environmental factors, such as salinity, have shown that the cellular levels of DTX-1 in P. lima can be influenced by these conditions, with the highest levels observed at a salinity of 45 ppt in one study. nih.gov
Prorocentrum caipirignum , a species closely related to the P. lima complex, has also been implicated in the production of diarrhetic shellfish toxins. While more recognized for producing prorocentrolide, its association with the P. lima complex suggests a potential for DTX-1 production, though this is less documented than for P. lima. nih.gov
The interactive table below provides an overview of Dinophysistoxin-1 production in selected Prorocentrum species.
| Species | Toxin Profile | Notes | Reference(s) |
| Prorocentrum lima | Produces Okadaic Acid and DTX-1 | DTX-1 production is strain-dependent. | nih.govresearchgate.netresearchgate.net |
| Prorocentrum caipirignum | Associated with DSP toxins | Closely related to the P. lima complex. | nih.gov |
Molecular Mechanisms of Dinophysistoxin-1 Biosynthesis
The biosynthesis of Dinophysistoxin-1 is a complex process that involves the assembly of a polyketide backbone followed by a series of enzymatic modifications. The elucidation of this pathway has been a subject of extensive research, utilizing techniques such as stable isotope labeling to trace the origins of the atoms within the molecule.
Polyketide Biosynthetic Pathway Elucidation
Dinophysistoxin-1 is classified as a polyketide, a large and diverse class of natural products synthesized from simple carboxylic acid precursors. mdpi.com The backbone of DTX-1 is assembled through the sequential condensation of acetate units, a hallmark of polyketide biosynthesis. mdpi.comnih.gov Evidence for the polyketide origin of DTX-1 and its analogues has been firmly established through stable isotope-labeled precursor feeding studies. mdpi.com These studies have demonstrated the head-to-tail assembly of acetate units, although with some unusual modifications characteristic of dinoflagellate polyketides. mdpi.com
One of the unique features of dinoflagellate polyketide biosynthesis is the incorporation of both intact and cleaved acetate units, where either the carboxyl or methyl carbon of acetate is deleted from the growing chain. nih.gov This phenomenon has been observed in the biosynthesis of okadaic acid and its derivatives. nih.gov Furthermore, the formation of the ether rings in dinophysistoxins is proposed to occur via the epoxidation of a polyene precursor, followed by a cascade of epoxide-opening cyclizations. nih.govmdpi.com Evidence for this comes from studies showing the incorporation of 18O from molecular oxygen into the ether rings of dinophysistoxins, suggesting a β-epoxidation intermediate. mdpi.com
Role of Polyketide Synthase (PKS) Genes and Enzymes
The enzymatic machinery responsible for the synthesis of the polyketide backbone of Dinophysistoxin-1 are polyketide synthases (PKSs). Based on the complex structure of DTX-1, it is predicted to be synthesized by Type I modular PKSs. mdpi.com Type I PKSs are large, multifunctional enzymes organized into modules, with each module being responsible for one cycle of chain elongation and modification. nih.gov
A typical Type I PKS module contains several domains, including:
Acyltransferase (AT): Selects and loads the extender unit (e.g., malonyl-CoA).
Acyl Carrier Protein (ACP): Holds the growing polyketide chain.
β-Ketosynthase (KS): Catalyzes the condensation reaction to extend the chain.
Optional modifying domains: Such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), which determine the degree of reduction of the β-keto group. nih.gov
While the specific PKS gene cluster for DTX-1 has not been fully elucidated, transcriptomic studies of other polyether-producing dinoflagellates, such as Gambierdiscus species, have identified numerous genes encoding PKS domains. nih.gov Phylogenetic analyses of these KS domains have revealed clusters that are unique to toxin-producing dinoflagellates, suggesting their involvement in toxin biosynthesis. nih.gov The diversity of PKS gene structures in dinoflagellates, including both multi-domain modular and single-domain sequences, indicates a complex and potentially unique catalytic mechanism for polyketide synthesis in these organisms. nih.gov
Precursor Incorporation Studies and Carbon/Oxygen Origins
Precursor incorporation studies using stable isotopes have been instrumental in deciphering the biosynthetic origins of the carbon and oxygen atoms in Dinophysistoxin-1 and its analogues. These studies involve feeding the dinoflagellate cultures with precursors labeled with heavy isotopes, such as ¹³C and ¹⁸O, and then analyzing the distribution of these isotopes in the final toxin molecule using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
These studies have confirmed that the carbon backbone of DTX-1 is primarily derived from acetate. nih.gov However, the incorporation patterns are not straightforward and reveal unusual biosynthetic events. For example, some of the pendant methyl groups on the polyketide chain are derived from the methyl carbon of acetate through a process known as β-alkylation, a common feature in dinoflagellate polyethers. nih.gov In the case of okadaic acid, it has been shown that acetate is first activated to malonate, which then condenses with the β-carbonyl site of the growing chain in a reaction catalyzed by an enzyme with homology to HMG-CoA synthase. nih.gov
The origin of the oxygen atoms in the ether rings of dinophysistoxins has been investigated using ¹⁸O₂ labeling experiments. mdpi.com The incorporation of ¹⁸O from molecular oxygen into the ether linkages provides strong evidence for an epoxidation-cyclization cascade in the formation of these rings, rather than the direct incorporation of oxygen from the acetate precursor. mdpi.com
Unusual Modifications within Dinoflagellate Polyketide Synthesis
The biosynthesis of Dinophysistoxin-1, a polyether toxin, is rooted in polyketide metabolism, a pathway common to many secondary metabolites. However, dinoflagellates exhibit several unique modifications in their polyketide synthesis compared to other organisms. Generally, the backbones of these polyketides are assembled from acetate units. nih.gov
One of the notable features in the biosynthesis of dinoflagellate polyketides is the unusual incorporation of acetate methyl groups at carbons derived from the second carbon of acetate. nih.gov The enzymes responsible for polyketide biosynthesis are large, multi-domain complexes known as polyketide synthases (PKSs). researchgate.net The structures of these toxins suggest they are produced by modular Type I PKS enzymes. nih.gov These enzymes catalyze a series of condensation reactions, adding two-carbon units from acetate to a growing carbon chain. researchgate.net
A specific modification observed in the biosynthesis of dinophysistoxins is the involvement of a β-epoxidation intermediate. Evidence for this comes from experiments showing the incorporation of ¹⁸O from molecular oxygen into the D and E rings of the toxin molecules. nih.gov This suggests a sophisticated enzymatic machinery capable of performing regio- and stereospecific oxidations on the polyketide backbone. While the general framework of polyketide synthesis is understood, the precise enzymatic steps and the full extent of unusual modifications in the formation of Dinophysistoxin-1 remain an active area of research.
Environmental and Ecological Factors Influencing Dinophysistoxin-1 Production Dynamics
The production of Dinophysistoxin-1 is not constant and is significantly influenced by a variety of environmental and ecological factors. These factors can affect both the growth of the producing dinoflagellates and their cellular toxin content.
Impact of Nutrient Availability on Cellular Toxin Content (e.g., Phosphorus)
Nutrient availability is a critical factor influencing phytoplankton dynamics, including the production of toxins. While research on the direct impact of phosphorus on Dinophysistoxin-1 production is specific, broader studies on diarrhetic shellfish poisoning (DSP) toxins suggest a connection. Some studies indicate that alterations in nutritional factors, such as phosphorus limitation, may lead to an increase in the levels of DSP toxins. mdpi.com However, other research conducted in batch cultures has suggested that dissolved inorganic phosphate (B84403) may not directly affect the toxin profile and content of Dinophysis species. researchgate.net This highlights the complexity of nutrient dynamics and toxin production, which can be influenced by the specific physiological state of the dinoflagellate and other interacting environmental variables.
Effects of Temperature and Salinity on Dinoflagellate Toxin Production
Temperature and salinity are fundamental environmental parameters that exert significant control over the metabolic processes of marine organisms, including dinoflagellates and their toxin production.
Temperature: Studies on Dinophysis acuminata have shown that temperature influences the production of Dinophysistoxin-1. In one study, the cellular content of DTX-1 was found to increase significantly during the exponential growth phase at temperatures of 14, 18, and 22°C. researchgate.net The concentration of DTX-1, along with other toxins, increased as cell densities rose with temperature. researchgate.net
Intraspecific Variability in Dinophysistoxin-1 Toxin Profiles across Strains
Significant variation in toxin profiles and content exists not only between different species of Dinophysis but also among different strains of the same species isolated from various geographical locations. This intraspecific variability has important implications for monitoring and managing harmful algal blooms.
For instance, studies on Dinophysis acuminata have revealed diverse toxin profiles. Strains from the northeastern U.S. and Canada were found to produce both okadaic acid (OA) and DTX-1. core.ac.uk In contrast, a strain from Texas produced only OA, and a strain from Chile produced only pectenotoxin-2 (PTX2). core.ac.uk The DSP toxin content (OA + DTX-1) of northwestern Atlantic isolates of D. acuminata was found to be relatively low, ranging from 0.01 to 1.8 pg per cell. nih.govwm.edu
Similarly, strains of Dinophysis caudata have shown variability in their toxin composition. Strains from the Philippines were reported to produce both OA and DTX-1, with total concentrations of up to 76.3 pg per cell. scispace.commarinespecies.org
Below is an interactive data table summarizing the toxin profiles of various Dinophysis strains.
| Species | Strain/Location | Dinophysistoxin-1 (DTX-1) | Okadaic Acid (OA) | Pectenotoxin-2 (PTX2) | Other Toxins |
| Dinophysis acuminata | Eel Pond, MA, USA | Present | Present | Present | OA-D8, DTX1-D7 |
| Dinophysis acuminata | Martha's Vineyard, MA, USA | Present | Present | Present | DTX1-D7 |
| Dinophysis acuminata | Bay of Fundy, Canada | Present | Trace | Present | |
| Dinophysis acuminata | Texas, USA | Absent | Present | Absent | |
| Dinophysis acuminata | Chile | Absent | Absent | Present | |
| Dinophysis acuminata | English Channel/Atlantic (Subclade A) | Absent | Present | Not Reported | |
| Dinophysis caudata | Philippines | Present (7.2 - 53.9 pg/cell) | Present (7.9 - 56.5 pg/cell) | Not Reported |
This variability underscores the importance of characterizing the toxin profiles of local Dinophysis populations for accurate risk assessment of diarrhetic shellfish poisoning events.
Molecular Mechanisms of Dinophysistoxin 1 Action
Serine/Threonine Protein Phosphatase Inhibition by Dinophysistoxin-1
The principal molecular target of Dinophysistoxin-1 is a group of enzymes known as serine/threonine protein phosphatases. nih.govebi.ac.uk These enzymes are crucial for cellular signaling, controlling a vast array of processes by removing phosphate (B84403) groups from proteins. mdpi.com By inhibiting these phosphatases, DTX-1 induces a state of hyperphosphorylation, effectively disrupting the tightly regulated balance of protein activity. researchgate.net
Dinophysistoxin-1 is a potent inhibitor of both Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), which are major serine/threonine phosphatases in eukaryotic cells. caymanchem.comnih.govdntb.gov.uanih.gov These enzymes are involved in regulating numerous cellular functions, including metabolism, gene expression, cell cycle progression, and cytoskeletal organization. nih.govnih.govembl.de While DTX-1 inhibits both enzymes, studies indicate a differential sensitivity, with PP2A often showing greater sensitivity to the toxin than PP1. mdpi.com Research screening various human and yeast phosphatases confirmed that PP1 and PP2A, along with PP5, were the primary phosphatases inhibited by the toxin group. mdpi.com The order of sensitivity was consistently found to be PP2A > PP5 > PP1. mdpi.com
The inhibitory strength of Dinophysistoxin-1 is often benchmarked against its structural analog, Okadaic Acid (OA), and other toxins in its class, like Dinophysistoxin-2 (DTX-2). This comparison is frequently expressed using the half-maximal inhibitory concentration (IC₅₀) or as an Inhibition Equivalency Factor (IEF), which is the ratio of the IC₅₀ for OA to the IC₅₀ for the toxin . nih.gov
Multiple studies have demonstrated that DTX-1 is a more potent inhibitor of PP2A than Okadaic Acid. nih.govkarger.com For instance, one study reported IC₅₀ values for PP2A inhibition as 1.72 nM for DTX-1, compared to 2.27 nM for OA and 3.77 nM for DTX-2, establishing an order of potency of DTX-1 > OA > DTX-2. karger.com Another investigation focusing on PP2A purified from the mussel Mytilus chilensis found an IC₅₀ of 0.75 ng/ml for DTX-1, whereas the IC₅₀ for OA was 1.8 ng/ml. nih.gov
Reported IEF values for DTX-1 vary across studies, which may be due to the use of different enzyme sources (e.g., recombinant vs. wild type) and assay conditions. IEFs for DTX-1 against PP2A have been reported in the range of 0.9 to 2.4. nih.govacs.org For example, IEFs of 1.1 (with recombinant PP2A) and 0.9 (with wild PP2A) have been determined for DTX-1. acs.orgnih.govacs.org In contrast, DTX-2 consistently shows a lower inhibitory potency than OA, with IEFs ranging from 0.4 to 0.6. nih.govnih.gov
Table 1: Comparative Inhibitory Potencies of Dinophysistoxins and Okadaic Acid on Protein Phosphatase 2A (PP2A)
| Toxin | IC₅₀ (nM) | IC₅₀ (ng/ml) | Inhibition Equivalency Factor (IEF) | Enzyme Source | Reference |
| Dinophysistoxin-1 (DTX-1) | 1.72 | 0.75 | 0.9 - 2.4 | General, Mytilus chilensis | nih.govkarger.comnih.gov |
| Okadaic Acid (OA) | 2.27 | 1.8 | 1.0 (Reference) | General, Mytilus chilensis | karger.comnih.gov |
| Dinophysistoxin-2 (DTX-2) | 3.77 | - | 0.4 - 0.6 | General | nih.govkarger.comnih.gov |
The interaction between Dinophysistoxin-1 and protein phosphatases can be quantified by its dissociation constant (Kᵢ or Kᴅ), which reflects the affinity of the toxin for the enzyme. A lower dissociation constant indicates a higher affinity. Research has shown that DTX-1 binds to PP2A with very high affinity.
One study reported a 1.6-fold lower dissociation constant for DTX-1 compared to Okadaic Acid for the catalytic subunit of PP2A, indicating a tighter binding for DTX-1. nih.govacs.org Another investigation calculated the inhibition constant (Kᵢ) for the inhibition of PP2A from Mytilus chilensis and found a Kᵢ of 0.40 nM for DTX-1, which was significantly lower than the 1.68 nM Kᵢ determined for Okadaic Acid under the same conditions. nih.gov These findings on the molecular level of enzyme-toxin interaction dynamics provide a basis for the high inhibitory potency observed for DTX-1.
Cellular and Subcellular Responses to Dinophysistoxin-1 Exposure
The inhibition of PP1 and PP2A by Dinophysistoxin-1 triggers significant and widespread changes within the cell, disrupting normal physiological processes and leading to cytotoxic outcomes.
Reversible protein phosphorylation is a fundamental mechanism that regulates the function of most key proteins in eukaryotic cells. mdpi.com This process is tightly controlled by a balance between the activities of protein kinases (which add phosphate groups) and protein phosphatases (which remove them). mdpi.com
By inhibiting PP1 and PP2A, Dinophysistoxin-1 shifts this balance, leading to a net increase in the phosphorylation of numerous substrate proteins—a state known as hyperphosphorylation. researchgate.net This altered phosphorylation status can activate or deactivate proteins, change their localization within the cell, and modify their interactions with other proteins, thereby disrupting critical signaling pathways. frontiersin.orgcreative-proteomics.com The widespread hyperphosphorylation induced by phosphatase inhibitors like DTX-1 affects proteins involved in the regulation of the cytoskeleton, cell adhesion, and other vital cellular structures, leading to morphological changes and cell detachment. researchgate.net
The cell cycle is a tightly regulated series of events leading to cell division and is controlled by numerous phosphorylation-dependent checkpoints. By disrupting the normal phosphorylation state of regulatory proteins, Dinophysistoxin-1 can cause cell cycle dysregulation.
Multiple studies have demonstrated that exposure to DTX-1 leads to an arrest of the cell cycle, particularly at the G2/M phase transition. nih.govresearchgate.netx-mol.com This blockage prevents cells from entering mitosis. For example, in studies using the marine microalga Isochrysis galbana and human intestinal Caco-2 cells, DTX-1 exposure resulted in a significant accumulation of cells in the G2/M phase. nih.govnih.govresearchgate.net In addition to the G2/M block, an increase in the proportion of cells in the S phase has also been observed, indicating that the toxin disturbs multiple phases of cell cycle progression. nih.gov Notably, these effects on the cell cycle were induced at lower concentrations for DTX-1 compared to Okadaic Acid and DTX-2, consistent with its higher potency. nih.gov
Disruption of Epithelial Barrier Integrity and Tight Junctions (e.g., Caco-2 Monolayers, Occludin)
The integrity of the intestinal epithelium is crucial for preventing the passage of harmful substances from the gut lumen into the bloodstream. This barrier is maintained by complex protein structures known as tight junctions, which seal the space between adjacent epithelial cells. Research has demonstrated that Dinophysistoxin-1 can significantly compromise this barrier.
Studies utilizing Caco-2 cell monolayers, a widely used in vitro model for the human intestinal epithelium, have shown that DTX-1 disrupts the integrity of this cell layer at concentrations as low as 50 nM. nih.govvulcanchem.comnih.gov This disruption leads to an increase in the permeability of the intestinal barrier. vulcanchem.com One of the key mechanisms behind this effect is the toxin's impact on tight junction proteins.
Confocal microscopy has confirmed that the tight-junction protein occludin is a specific target of DTX-1. nih.govvulcanchem.com In Caco-2 cells exposed to DTX-1, occludin has been observed to become fragmented and its distribution less uniform, in some cases forming small vesicles. nih.gov This alteration of occludin structure weakens the tight junctions, thereby increasing paracellular permeability. nih.gov This effect on occludin and the subsequent disruption of the epithelial barrier are considered a primary cause of the gastrointestinal symptoms associated with Diarrhetic Shellfish Poisoning (DSP). vulcanchem.com
Interestingly, comparative studies have shown that DTX-1 is significantly more potent in disrupting the Caco-2 monolayer than its analogs, okadaic acid (OA) and dinophysistoxin-2 (DTX-2). researchgate.net While all three toxins can affect the intestinal epithelium, DTX-1 demonstrates a greater ability to cross the intestinal barrier at lower concentrations. researchgate.netnih.gov
| Parameter | Effect of Dinophysistoxin-1 | Supporting Evidence |
| Cell Model | Caco-2 cell monolayers | Disruption of monolayer integrity at concentrations >50 nM nih.govvulcanchem.comnih.gov |
| Key Protein | Occludin | Fragmentation and altered distribution nih.gov |
| Functional Consequence | Increased paracellular permeability | Significant crossing of the intestinal epithelium at concentrations >100 nM nih.govnih.gov |
| Comparative Potency | 15 to 18 times more potent than OA or DTX-2 in disrupting Caco-2 monolayers researchgate.net | Faster and lower concentration crossing of the intestinal epithelium compared to OA and DTX-2 researchgate.net |
Elucidation of Specific Molecular Targets and Signaling Pathways
The primary molecular mechanism of action for Dinophysistoxin-1 is the potent inhibition of serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). vulcanchem.comfrontiersin.org These enzymes play a critical role in regulating a vast array of cellular processes by removing phosphate groups from proteins, a process known as dephosphorylation.
By inhibiting PP1 and PP2A, DTX-1 leads to a state of hyperphosphorylation in numerous cellular proteins. vulcanchem.com This uncontrolled increase in protein phosphorylation disrupts normal cellular signaling and function. The inhibition of these phosphatases is a direct molecular interaction. frontiersin.org
The disruption of tight junctions is a direct consequence of this phosphatase inhibition. The assembly and maintenance of tight junction proteins, including occludin, are regulated by phosphorylation and dephosphorylation events. nih.gov Protein phosphatases 1 and 2A are known to interact with occludin and play a negative regulatory role in the assembly of tight junctions. mdpi.com Therefore, by inhibiting these phosphatases, DTX-1 disrupts the normal regulation of tight junction proteins, leading to the observed increase in epithelial permeability.
Advanced Analytical Methodologies for Dinophysistoxin 1 Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of lipophilic marine toxins like DTX1. nih.gov This platform offers unparalleled specificity and sensitivity, enabling the detection, quantification, and structural elucidation of the toxin in complex matrices such as shellfish tissue. nih.govlgcstandards.com
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely adopted and robust method for the routine monitoring and quantification of DTX1 in various sample types, particularly in shellfish. researchgate.netnih.govtandfonline.com This technique involves the separation of the toxin from other compounds in a sample extract using HPLC, followed by its detection and quantification using a tandem mass spectrometer. chrom-china.com The use of tandem mass spectrometry, often in the selective reaction monitoring (SRM) mode, provides high specificity and sensitivity, allowing for reliable identification and measurement even at low concentrations. tandfonline.comchrom-china.com
Methodologies have been developed for the simultaneous determination of DTX1 alongside other lipophilic toxins like okadaic acid (OA), pectenotoxins (PTXs), and yessotoxins (YTXs). chrom-china.com These methods often employ a simple methanol (B129727) extraction from the sample matrix, sometimes followed by a solid-phase extraction (SPE) clean-up step to reduce matrix effects. chrom-china.comcabidigitallibrary.org The separation is typically achieved on a C18 column with a gradient elution. chrom-china.com
The performance of HPLC-MS/MS methods for DTX1 is well-characterized, with established limits of detection (LOD) and quantification (LOQ). For instance, one rapid HPLC-MS method reported a detection limit of 50 ng/mL for both okadaic acid and DTX1 in mussels. tandfonline.com Another study established a quantification limit of 1.0 µg/kg for DTX1 in shellfish. chrom-china.com The results obtained from HPLC-MS/MS analyses have shown excellent agreement with other analytical methods, including bioassays. nih.govtandfonline.com
Table 1: Performance Characteristics of an HPLC-MS/MS Method for Dinophysistoxin-1
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 50 ng/mL | tandfonline.com |
| Limit of Quantification (LOQ) | 1.0 µg/kg | chrom-china.com |
| Linear Range | 2.0 - 200.0 µg/L | chrom-china.com |
| Average Recovery | 83.1% - 105.7% | chrom-china.com |
| Relative Standard Deviation (RSD) | 3.16% - 9.29% | chrom-china.com |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC-MS/MS for the analysis of DTX1 and other marine biotoxins. waters.com By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in a dramatic increase in resolution, sensitivity, and speed of analysis. waters.com
For the routine quantification of regulated lipophilic marine biotoxins, including DTX1, UPLC-MS/MS methods have been shown to increase the speed of analysis by as much as four-fold compared to traditional HPLC-MS/MS methods, reducing run times from 20 minutes to just 5 minutes per sample. waters.com This high-throughput capability is crucial for monitoring programs that need to process a large number of samples efficiently. food.gov.uk
The UPLC-MS/MS method is not only rapid but also robust and capable of meeting the stringent detection levels required by regulatory bodies. waters.com It has been successfully applied to the analysis of a wide range of lipophilic toxins in shellfish, demonstrating excellent linearity, recovery, and repeatability. waters.com The enhanced sensitivity and selectivity of UPLC-MS/MS make it a powerful tool for ensuring seafood safety and for research applications where sample volume is limited or high throughput is required. waters.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for the structural confirmation and elucidation of DTX1 and its analogues. lgcstandards.com Unlike tandem quadrupole mass spectrometers that monitor specific precursor-to-product ion transitions, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy. lgcstandards.comnih.gov This capability allows for the determination of the elemental composition of a molecule from its exact mass. nih.gov
LC-HRMS has been instrumental in identifying novel derivatives of DTX1. For example, it was used to tentatively identify dihydrodinophysistoxin-1 (dihydro-DTX1) in shellfish samples that showed bioactivity in a protein phosphatase inhibition assay but were negative for known toxins by conventional LC-MS/MS. nih.govresearchgate.net The accurate mass measurement provided by LC-HRMS allowed researchers to propose a chemical formula of C₄₅H₇₁O₁₃ for the unknown compound, differing from DTX1 (C₄₅H₆₉O₁₃) by the addition of two hydrogen atoms. nih.gov
Furthermore, LC-HRMS/MS, which combines high-resolution mass analysis with fragmentation, is used to confirm the structure of known toxins and to characterize new ones. mdpi.comresearchgate.net The fragmentation patterns of DTX1 and its derivatives provide crucial structural information that, combined with the accurate mass data, allows for unambiguous identification. lgcstandards.commdpi.com This level of certainty is critical in research and in cases of atypical toxin profiles.
The validation of analytical methods is a critical requirement to ensure that the data generated are reliable, accurate, and reproducible. For LC-MS/MS methods used in the analysis of DTX1, validation is typically performed according to internationally recognized guidelines, such as those from the International Organization for Standardization (ISO) and the International Union of Pure and Applied Chemistry (IUPAC). nih.gov
Validation studies for DTX1 analysis by LC-MS/MS assess several key performance parameters, including recovery, selectivity, linearity, robustness, repeatability, and within-laboratory reproducibility. nih.govresearchgate.net Recovery experiments, which measure the efficiency of the extraction process, have shown values between 77% and 95% for a multi-toxin method including DTX1. nih.gov One study reported a high recovery rate of 114.1% for DTX1. cabidigitallibrary.org
Repeatability (intra-day precision, RSDr) and within-laboratory reproducibility (inter-day precision, RSDR) are measures of the method's precision. For DTX1, the intra-day relative standard deviation (RSD) has been reported to be less than 5%, and the inter-day RSD was also less than 5%. cabidigitallibrary.orgresearchgate.net These values indicate a high degree of precision for the analytical method. The robustness of the method refers to its ability to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability in routine use. researchgate.net
Table 2: Validation Parameters for an LC-MS/MS Method for Dinophysistoxin-1
| Parameter | DTX1 Value | Reference |
|---|---|---|
| Recovery Rate | 114.1% | cabidigitallibrary.org |
| Intra-day RSD | < 5% | cabidigitallibrary.orgresearchgate.net |
| Inter-day RSD | < 5% | cabidigitallibrary.orgresearchgate.net |
| Decision Limit (CCα) | 12.3 ppb | cabidigitallibrary.org |
| Detection Capability (CCβ) | 13.4 ppb | cabidigitallibrary.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique in the study of Dinophysistoxin-1, providing detailed information for both structural elucidation, including stereochemistry, and precise quantitative analysis. numberanalytics.comnih.gov
Stereochemical Analysis: The complex three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's biological activity. numberanalytics.com NMR spectroscopy is highly sensitive to the local environment of atomic nuclei, making it an ideal tool for determining the intricate stereochemistry of complex natural products like DTX-1. numberanalytics.com By analyzing various NMR parameters, such as chemical shifts, coupling constants, and through-space interactions (observed in Nuclear Overhauser Effect Spectroscopy, NOESY), researchers can deduce the relative and absolute configuration of the chiral centers within the DTX-1 molecule. This detailed structural information is fundamental for understanding its interaction with biological targets, such as protein phosphatases.
Quantitative Analysis (qNMR): Beyond its qualitative capabilities, NMR has been increasingly employed as a quantitative tool (qNMR). nih.govfrontiersin.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for accurate and precise determination of the concentration or purity of a substance. nih.gov This is particularly valuable for a compound like DTX-1, where accurate quantification is essential for toxicology studies and the preparation of certified reference materials.
The qNMR method can be performed using either internal or external standards. frontiersin.org For DTX-1, quantitative ¹H-NMR has been successfully used to determine the purity of isolated toxin and the concentration of standard solutions. capes.gov.brcanada.ca For instance, the purity of okadaic acid, a structurally similar compound, was determined to be 97.4% with a relative standard deviation of 0.16% using qNMR. capes.gov.br This methodology is also applicable to DTX-1. capes.gov.br Advanced qNMR techniques, such as those using a PULCON (Pulse Length-based Concentration determination) methodology with an external standard, have been shown to be effective for quantifying marine toxins like okadaic acid, which is advantageous as it avoids contamination of the invaluable sample with an internal standard. nih.gov
The development of high-resolution qNMR methods, sometimes involving techniques like selective homodecoupling, further enhances the accuracy of quantification by resolving signal overlap from impurities that may be structurally similar to the analyte. acs.org
Development and Application of Certified Reference Materials for Calibration and Quality Control
Certified Reference Materials (CRMs) are indispensable for the accurate and reliable analysis of Dinophysistoxin-1 in research and regulatory monitoring. nih.govnih.gov CRMs are highly characterized materials with a certified value for a specific property, such as concentration or purity, along with an associated uncertainty and a statement of metrological traceability. cifga.comlgcstandards.com They serve as a benchmark for method validation, calibration of analytical instruments, and quality control, ensuring the comparability and accuracy of data generated by different laboratories. nih.govresearchgate.net
The production of DTX-1 CRMs is a meticulous, interdisciplinary process. nih.gov It begins with the isolation and purification of the toxin, often from large-scale cultures of dinoflagellates like Prorocentrum lima or from naturally contaminated shellfish. nih.govlgcstandards.com The purified DTX-1 is then rigorously characterized to confirm its identity and purity using techniques such as ¹H-NMR and liquid chromatography-mass spectrometry (LC-MS/MS). canada.calgcstandards.com
Once the purity is established, a stock solution is prepared, and its concentration is accurately determined using a primary method like quantitative NMR (qNMR). canada.canih.gov This qNMR measurement is often performed using a certified external standard, such as a NIST benzoic acid SRM, to establish traceability to the International System of Units (SI). lgcstandards.comlgcstandards.com The final CRM is typically a solution of DTX-1 in a solvent like methanol, dispensed into flame-sealed amber glass ampoules to ensure stability. nih.govcanada.ca
Several organizations, including the National Research Council of Canada (NRC) and the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, have developed and supply DTX-1 CRMs. canada.caaffrc.go.jp These CRMs are available as calibration solutions and in matrix materials, such as shellfish tissue homogenates. nih.govcanada.ca For example, the NRC provides CRM-DTX1-c, a certified calibration solution in methanol. canada.cacanada.ca There are also CRMs available for shellfish tissue, which are crucial for assessing the performance of the entire analytical method, including the extraction step. nih.gov
The availability of these CRMs is vital for regulatory laboratories that monitor seafood safety and for researchers studying the toxicology and pharmacology of DTX-1. They ensure that analytical methods, such as LC-MS/MS, are properly calibrated, leading to accurate quantification of the toxin in various samples. nih.govaffrc.go.jp
Interactive Data Table: Examples of Dinophysistoxin-1 Certified Reference Materials
| CRM Code | Provider | Matrix | Certified Property | Application | Reference |
| CRM-DTX1-c | NRC | Methanol Solution | Concentration | Instrument Calibration, Method Development | canada.cacanada.cacanada.ca |
| CRM-00-DTX1 | Cifga | Methanol Solution | Concentration & Purity | Calibration, Method Validation, Quality Control | cifga.comcifga.com |
| Shellfish Tissue CRM | NRC | Mussel Tissue Homogenate | Concentration of DTX-1 | Method Validation, Quality Control | nih.gov |
NRC: National Research Council of Canada; Cifga: A commercial laboratory.
Structure Activity Relationship Studies of Dinophysistoxin 1
Elucidation of Dinophysistoxin-1 Stereochemistry and its Functional Implications
The precise three-dimensional arrangement of atoms, or stereochemistry, within the Dinophysistoxin-1 molecule is critical to its function as a potent protein phosphatase inhibitor. DTX-1 is structurally very similar to okadaic acid, with the key difference being the addition of a methyl group at the C35 position. nih.gov Specifically, DTX-1 is the 35(R)-methyl derivative of okadaic acid. nih.gov This seemingly minor addition has significant consequences for the molecule's interaction with its biological targets.
The stereochemistry at C35, in particular, has been a subject of detailed investigation. Through extensive NMR analyses, researchers have unambiguously confirmed the (R) configuration of the methyl group at the C35 position in DTX-1. acs.orgnih.gov This specific spatial orientation is crucial for its high-affinity binding to protein phosphatases. Molecular modeling studies have shown that the C35 methyl group of DTX-1 fits into a specific hydrophobic pocket within the protein phosphatase enzyme. acs.orgnih.gov
Comparative Studies with Dinophysistoxin Analogs (e.g., DTX-2, DTX-3) and Okadaic Acid
Comparative studies of DTX-1 with its naturally occurring analogs have provided invaluable insights into its structure-activity relationships. The most informative comparisons are with okadaic acid (OA), Dinophysistoxin-2 (DTX-2), and Dinophysistoxin-3 (DTX-3).
Okadaic acid is the parent compound, lacking the C35 methyl group. nih.gov DTX-2 is an isomer of DTX-1, being the 35(S)-methyl-31-desmethyl derivative of okadaic acid. mdpi.com This means DTX-2 has a methyl group at C35 in the opposite stereochemical configuration to DTX-1 and lacks a methyl group at C31 that is present in both OA and DTX-1. nih.gov DTX-3 is not a single compound but rather a group of metabolites where fatty acids are esterified to the C7 hydroxyl group of OA, DTX-1, or DTX-2. nih.gov
These structural differences lead to a clear hierarchy of potency in terms of both toxicity and protein phosphatase inhibition.
Toxicity: In general, DTX-1 is considered more toxic than OA, which in turn is more toxic than DTX-2. karger.comjst.go.jpnih.gov For instance, a comparative study on the acute oral toxicity in mice determined the lethal dose 50 (LD50) to be 487 µg/kg for DTX-1, 760 µg/kg for OA, and 2262 µg/kg for DTX-2. karger.com This establishes a toxicity order of DTX-1 > OA > DTX-2. karger.com Similar trends have been observed in studies with the microcrustacean Artemia franciscana. nih.govmdpi.com
Protein Phosphatase Inhibition: The inhibitory potency against protein phosphatases generally follows a similar trend. For PP2A, the primary target, the order of potency is typically DTX-1 > OA > DTX-2. mdpi.com The IC50 values, which represent the concentration of toxin required to inhibit 50% of the enzyme's activity, clearly demonstrate these differences. For example, one study reported IC50 values for PP2A inhibition as 1.72 nM for DTX-1, 2.27 nM for OA, and 3.77 nM for DTX-2. karger.com The reduced affinity of DTX-2 is attributed to its C35-(S) stereochemistry, which does not fit as well into the hydrophobic pocket of the enzyme. acs.orgnih.gov For PP1, the order of potency can differ slightly, with some studies suggesting OA > DTX-1 > DTX-2, indicating that methylation at the C35 position has a differential effect on PP1 versus PP2A and PP5. mdpi.com
| Compound | Structural Difference from Okadaic Acid | Oral LD50 in Mice (µg/kg) | PP2A IC50 (nM) |
|---|---|---|---|
| Okadaic Acid (OA) | Parent compound | 760 karger.com | 2.27 karger.com |
| Dinophysistoxin-1 (DTX-1) | 35(R)-methyl | 487 karger.com | 1.72 karger.com |
| Dinophysistoxin-2 (DTX-2) | 35(S)-methyl-31-desmethyl | 2262 karger.com | 3.77 karger.com |
Influence of Specific Structural Moieties on Protein Phosphatase Binding Affinity and Inhibition Potency
The potency of Dinophysistoxin-1 as a protein phosphatase inhibitor is not determined by a single feature but by the collective contribution of several structural moieties. The molecule can be conceptually divided into a "head" region (C1-C14), which includes the crucial carboxylic acid group, and a "tail" region (C30-C38), where the distinguishing methyl group resides. mdpi.comnih.gov
The Carboxylic Acid Group (C1): The free carboxylic acid at the C1 position is absolutely essential for inhibitory activity. fao.org This group forms critical hydrogen bonds and ionic interactions with metal ions and amino acid residues in the active site of the protein phosphatase. mdpi.com Esterification of this group, for instance, dramatically reduces binding affinity and inhibitory potency. mdpi.com
The "Head" Region (C1-C14): Modifications in this region are generally not well-tolerated. The spiroketal structure and the arrangement of hydroxyl groups are critical for orienting the toxin correctly within the enzyme's active site. umich.edu Even small changes, such as altering the stereochemistry at C2, can lead to a significant loss of activity. mdpi.comnih.gov
The "Tail" Region (C31 and C35 Methylation): As discussed, the methylation at C35 is a key determinant of DTX-1's high potency. The (R)-configuration allows for a favorable hydrophobic interaction that enhances binding to PP2A. acs.orgnih.gov The presence or absence of the methyl group at C31 (as seen in the comparison between DTX-1 and DTX-2) also modulates the binding affinity, although to a lesser extent than the C35 stereochemistry. mdpi.com These findings demonstrate that while changes in the tail region can fine-tune the potency, modifications in the head region often result in a more dramatic loss of function. nih.gov
Esterification at C7 (DTX-3): The formation of DTX-3 involves the esterification of the C7 hydroxyl group with fatty acids. While these esterified forms are less active or inactive as protein phosphatase inhibitors themselves, they can be hydrolyzed in the gut to release the parent toxins (OA, DTX-1, or DTX-2), thus acting as a source of the active compounds. nih.gov
Research Frontiers and Emerging Areas in Dinophysistoxin 1 Studies
Omics Approaches in Dinophysistoxin-1 Research
"Omics" technologies, which encompass proteomics, metabolomics, and transcriptomics, offer a holistic view of the cellular and molecular responses of organisms to DTX-1 exposure. These fields are crucial for deciphering the multifaceted impacts of this marine biotoxin.
Proteomics, the large-scale study of proteins, has been instrumental in revealing the molecular responses of marine organisms to DTX-1. Studies on bivalves like the mussel Mytilus galloprovincialis have shown significant alterations in protein expression upon exposure to toxin-producing dinoflagellates.
In one study, mussels exposed to Prorocentrum lima, a producer of Okadaic Acid (OA) and DTX-1, showed an accumulation of these toxins primarily in the digestive gland. researchgate.netfrontiersin.org A shotgun proteomics analysis identified a total of 3,051 proteins in the gills and digestive gland, with 54 and 56 proteins, respectively, being differentially expressed over the course of the experiment. researchgate.net The early response, within three days of exposure, was marked by a high number of differentially expressed proteins, particularly in the gills. researchgate.net
Functional analysis of these proteins revealed the up-regulation of pathways related to transmembrane transport and response to xenobiotics. researchgate.net Key proteins identified include P-glycoprotein (ABCB11), Sodium-dependent proline transporter (SLC6A7), and Sideroflexin-1 (SFXN1), which are involved in detoxification and stress response mechanisms. researchgate.net These findings highlight the dynamic and tissue-specific cellular responses mussels employ to counteract the toxic effects of DTX-1.
Table 1: Differentially Expressed Proteins in Mytilus galloprovincialis Exposed to DTX-1
| Organ | Total Proteins Identified | Differentially Expressed Proteins (DEPs) | Key Upregulated Pathways | Example Proteins |
| Digestive Gland | 3051 | 56 | Carboxylic acid transmembrane transporter activity | P-glycoprotein (ABCB11) |
| Gills | 3051 | 54 | Organic acid transmembrane transporter activity | Sodium-dependent proline transporter (SLC6A7), Sideroflexin-1 (SFXN1) |
Metabolomics focuses on the comprehensive analysis of metabolites within an organism. In the context of DTX-1 research, this approach is critical for understanding how the toxin is processed and transformed by marine organisms. Shellfish, such as mussels and scallops, are known to metabolize DTX-1 into other compounds. mdpi.com
The primary biotransformation pathway for DTX-1 in shellfish is esterification, where it is converted into 7-O-acyl-derivative dinophysistoxin-1, commonly known as Dinophysistoxin-3 (DTX-3). mdpi.comnih.govnih.gov This metabolic process involves the attachment of fatty acids to the DTX-1 molecule and is considered a detoxification mechanism for the shellfish, as DTX-3 does not inhibit the protein phosphatases targeted by DTX-1. nih.gov Studies have shown that in contaminated shellfish, DTX-3 can be the major toxin component, highlighting the importance of these biotransformation processes. nih.gov
Research on the clam Ameghinomya antiqua has demonstrated that visceral tissues can alter the toxic profile of DTX-1, with a significant conversion to acyl derivatives observed after 90 to 150 minutes of incubation. uchile.cl The development of metabolomic methods is crucial for accurately assessing shellfish contamination and understanding the lipid metabolism involved in these toxin transformations. mdpi.com
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, providing a snapshot of the genes that are actively being expressed. This has proven to be a powerful tool for investigating the modes of action of DTX-1.
Whole-genome mRNA expression analysis on human Caco-2 intestinal cells revealed that DTX-1 and Okadaic Acid (OA) induce nearly identical toxic effects, significantly altering gene expression. nih.gov The microarray data indicated that these toxins trigger pathways related to hypoxia, the unfolded protein response (UPR), and endoplasmic reticulum (ER) stress. nih.govresearchgate.net In contrast, Azaspiracid-1 (AZA-1) showed a different gene expression profile, affecting cholesterol synthesis and glycolysis. nih.gov
In the Pacific oyster, Crassostrea gigas, exposure to the DTX-1-producing dinoflagellate Prorocentrum lima led to changes in the expression of genes related to the cell cycle and immune response. plos.org For instance, the expression of Cg-CAFp55, a cell cycle-related gene, increased progressively in oysters exposed to a medium concentration of the toxic algae. plos.org Similarly, studies in the mussel Mytilus galloprovincialis showed that the presence of okadaic acid induced a significant increase in the expression of the multixenobiotic resistance gene mdr1 in both the digestive gland and gills, indicating an active detoxification response. nih.gov These transcriptomic studies are essential for identifying biomarkers of exposure and understanding the specific cellular processes disrupted by DTX-1. nih.gov
Chemical Ecology of Dinophysistoxin-1 Interactions within Marine Ecosystems
The study of chemical ecology investigates the role of chemical interactions between living organisms and their environment. For DTX-1, this involves understanding its effects on other marine life and its role within the complex dynamics of harmful algal blooms (HABs).
While DTX-1 is produced by certain dinoflagellates, it can also impact other microalgae that form the base of the marine food web. Research has shown that dissolved DTX-1 can significantly inhibit the growth of other primary producers.
A study on the marine microalga Isochrysis galbana demonstrated that its growth was significantly inhibited by DTX-1. nih.govresearchgate.net This inhibition was linked to the production of reactive oxygen species (ROS), leading to oxidative stress. nih.gov Furthermore, DTX-1 was found to arrest the cell cycle of I. galbana at the G2/M phase. nih.govresearchgate.net The toxin also reduced the maximum quantum yield of photosystem II (Fv/Fm) and the efficiency of light utilization, impairing photosynthesis. nih.govresearchgate.net These findings underscore the potential of DTX-1 to alter the composition and productivity of phytoplankton communities. nih.gov
Table 2: Effects of Dinophysistoxin-1 on the Microalga Isochrysis galbana
| Parameter | Observed Effect | Mechanism |
| Growth | Significantly inhibited | Production of Reactive Oxygen Species (ROS) |
| Cell Cycle | Arrested at G2/M phase | Toxin-induced cellular stress |
| Photosynthesis | Reduced PSII efficiency (Fv/Fm) and light utilization | Impairment of photosynthetic apparatus |
| Pigment Content | Generally reduced (except for diatoxanthin) | Dose-dependent response to toxin exposure |
Harmful algal blooms (HABs) are complex events often involving multiple species of microorganisms. researchgate.net Dinoflagellates like those from the genus Dinophysis are key players in these blooms, and the production of toxins such as DTX-1 can influence the ecological dynamics. nih.gov The presence of these toxins can impact the entire food web, from zooplankton grazers to higher trophic levels, including fish and shellfish. nih.govmdpi.com
The interactions within these communities are multifaceted. For example, studies have explored the interplay between toxin-producing dinoflagellates and marine fungi. In a co-culture of the dinoflagellate Prorocentrum lima and the fungus Aspergillus pseudoglaucus, the production of OA and DTX-1 by the dinoflagellate was observed, suggesting that interactions with other microorganisms can influence toxin synthesis. mdpi.com The toxins released during a bloom can alter the dynamics and composition of planktonic communities, potentially reducing biodiversity and unbalancing the food web. nih.gov Understanding these intricate chemical interactions is essential for predicting the development and impact of HABs. researchgate.net
Development of Novel and Rapid Analytical Technologies
The detection of Dinophysistoxin-1 (DTX-1) and related lipophilic marine toxins has traditionally relied on methods like the mouse bioassay (MBA), which are now being replaced due to ethical concerns and technical limitations. nih.gov The current regulatory standard in many regions is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). nih.govscirp.orgresearchgate.net While highly sensitive and specific, LC-MS/MS can be time-consuming and requires sophisticated laboratory infrastructure. scirp.orgnih.gov This has spurred research into novel and more rapid analytical technologies for efficient screening and monitoring.
Recent advancements have focused on enhancing the speed, cost-effectiveness, and portability of detection methods. mdpi.com High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) methods have been optimized to reduce analysis time, with some methods achieving separation in as little as six minutes. tandfonline.com Furthermore, ultra-high-performance liquid chromatography (UPLC) coupled with MS offers high sensitivity and selectivity for complex mixtures. nih.gov
Beyond chromatography, several rapid testing formats have become commercially available and are subject to ongoing research. mdpi.complymouth.ac.uk These can be broadly categorized as:
Enzyme-Linked Immunosorbent Assays (ELISA): These antibody-based tests involve immobilizing an antigen on a plate, which then competes with the toxin in a sample for binding to a specific antibody linked to a reporter enzyme. nih.govmdpi.com
Protein Phosphatase Inhibition Assays (PPIA): These functional assays leverage the toxin's mechanism of action. They measure the inhibition of protein phosphatase 2A (PP2A) by DTX-1 and other okadaic acid group toxins, which can be quantified colorimetrically. nih.govmdpi.com
Lateral Flow Assays (LFA): These are rapid immunochromatographic tests where a shellfish extract moves across a membrane. If the toxin is present, it binds to antibody-particle complexes, leading to a change in the intensity of a test line. mdpi.com
A more recent innovation is the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA), which has been developed for the highly sensitive detection of okadaic acid and shows promise for other toxins in its class. nih.gov This method uses the principle of energy transfer between chemiluminescent microspheres for quantification. nih.gov Another emerging approach involves the use of passive samplers to detect low concentrations of toxins directly in seawater, which could serve as an early warning tool. ifremer.fr
These rapid methods are primarily positioned as screening tools to reduce the number of samples requiring confirmatory analysis by LC-MS/MS, thereby making harvest management and public health monitoring more efficient. mdpi.comfao.org However, studies comparing these kits against the LC-MS/MS reference method have shown variable performance, particularly in terms of recovery at low toxin concentrations and cross-reactivity with different toxin analogues. mdpi.comresearchgate.net
Table 1: Comparison of Selected Analytical Technologies for Dinophysistoxin-1 (and OA-Group Toxins)
| Technology | Principle | Key Features | Reported Performance Metric (Example) | Reference |
|---|---|---|---|---|
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; considered the regulatory reference method. | LOQ reported as 0.02 mg·kg-1 for DTX-1. | scirp.org |
| ELISA | Immunoassay based on competitive binding between the toxin and an antibody-enzyme conjugate. | Rapid, suitable for screening large numbers of samples. | Can produce false positives due to cross-reactivity with similar structures. | nih.govmdpi.com |
| PPIA | Functional assay measuring the inhibition of protein phosphatase 2A (PP2A) enzyme activity. | Detects toxins based on their biological activity. | Quantifies total OA-group toxicity. | mdpi.com |
| Lateral Flow Assay (LFA) | Immunochromatographic test providing a qualitative or semi-quantitative result. | Very rapid (results in minutes), portable, and easy to use in the field. | Excellent for qualitative assessment of positive samples. | researchgate.net |
| AlphaLISA | Homogeneous immunoassay using energy transfer between donor and acceptor beads. | Extremely high sensitivity, suitable for detecting very low toxin concentrations. | For OA, reported LOD of 4.55 × 10−3 ng/mL. | nih.gov |
Advancements in Biosensor Technologies for Environmental Dinophysistoxin-1 Monitoring
The need for real-time, on-site, and continuous monitoring of marine environments for harmful algal bloom toxins has driven significant advancements in biosensor technology. ije.irnih.govresearchgate.net Biosensors combine a biological recognition element with a physical transducer to generate a measurable signal in the presence of the target analyte. researchgate.net For Dinophysistoxin-1, research has explored a variety of biosensor platforms, including optical, electrochemical, and piezoelectric systems. researchgate.netnih.gov
Key components and types of biosensors under development for DTX-1 include:
Immunosensors: These are the most widely researched type and use antibodies as the biorecognition element due to their high specificity. plymouth.ac.uk Surface Plasmon Resonance (SPR) is a common optical transduction technique used in immunosensors. nih.gov An SPR-based biosensor has been developed using a monoclonal antibody whose cross-reactivity towards okadaic acid, DTX-1, and DTX-2 matches their toxic potency. nih.gov Another approach involves flow-through electrochemical immunoassays, which can use magnetic beads coated with antibodies for multiplexed detection of toxins like DTX-1. mdpi.com
Aptamer-Based Biosensors (Aptasensors): Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. ije.irresearchgate.net They offer advantages over antibodies in terms of stability and cost-effectiveness. researchgate.net Researchers have developed aptamers that specifically bind to DTX-1 and integrated them into biosensor platforms. researchgate.net For instance, an aptasensor for DTX-1 demonstrated a broad linear detection range and a low limit of detection, showing its potential for environmental analysis. researchgate.net
Functional Biosensors: Similar to PPIA laboratory assays, functional biosensors can use enzymes like protein phosphatase as the biological element to detect the entire family of toxins that share this mode of action. nih.gov
Table 2: Overview of Emerging Biosensor Technologies for Dinophysistoxin-1 Detection
| Biosensor Type | Biorecognition Element | Transduction Method | Key Advancement/Finding | Reference |
|---|---|---|---|---|
| SPR Immunosensor | Monoclonal Antibody | Optical (Surface Plasmon Resonance) | Antibody developed with cross-reactivity matching the toxic potency of OA, DTX-1, and DTX-2. | nih.gov |
| Electrochemical Immunoassay | Monoclonal Antibody | Electrochemical | Co-immobilization of antibodies on magnetic beads allowed for multiplexed detection of DTX-1 and another toxin (BTX-2). Achieved LOD of 2.2 ng/L for DTX-1. | mdpi.com |
| Aptasensor | DNA Aptamer | Not specified | A highly specific aptamer against DTX-1 was developed with a dissociation constant (Kd) of 64 nM and a limit of detection of 614 pM. | researchgate.net |
| Functional Biosensor | Protein Phosphatase (PP2A) | Various (e.g., colorimetric, electrochemical) | Leverages the toxin's biological mechanism, allowing for detection of total DSP toxicity. | nih.gov |
Q & A
Q. Basic Research Focus
- Storage : Freeze-dried mussel tissue containing DTX-1 should be stored below -20°C in airtight containers to preserve toxin integrity .
- Extraction : Use methanol/water (80:20 v/v) for solid-phase extraction (SPE) to minimize matrix interference. Centrifuge samples at 10,000 × g for 15 minutes to remove particulates .
- Documentation : Record freeze-thaw cycles and storage durations in metadata to track potential degradation.
What statistical approaches are most robust for analyzing DTX-1 bioactivity data in complex matrices?
Q. Advanced Research Focus
- Dose-Response Modeling : Use four-parameter logistic (4PL) regression to calculate EC50 values, ensuring ≥6 data points per curve.
- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish DTX-1 effects from co-occurring toxins (e.g., azaspiracids) in contaminated samples .
- Outlier Detection : Implement Grubbs’ test or ROUT method (Q=1%) to identify anomalous data points in triplicate assays .
How does DTX-1’s mechanism of toxicity differ from other diarrhetic shellfish toxins, and what experimental models best capture these differences?
Basic Research Focus
DTX-1 inhibits protein phosphatases (PP1/PP2A) with higher potency than OA (IC50 ≈ 0.1 nM vs. 0.2 nM). Unlike yessotoxins, DTX-1 induces severe diarrhoea via intestinal epithelial damage.
Experimental Models :
- In Vitro : PP2A inhibition assays using fluorescent substrates (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate) .
- In Vivo : Mouse models with oral gavage of DTX-1 (LD50 ≈ 200 µg/kg) to simulate human exposure .
What ethical considerations are critical when designing preclinical studies involving DTX-1?
Q. Advanced Research Focus
- Animal Welfare : Follow ARRIVE guidelines for humane endpoints (e.g., weight loss >20% as euthanasia criterion) .
- Regulatory Compliance : Obtain approval from institutional animal care committees and cite approval IDs in manuscripts .
- Data Transparency : Disclose conflicts of interest, particularly if using proprietary detection kits (e.g., Okadaic Acid Plate Kit) .
How can researchers optimize aptamer selection for DTX-1 detection to minimize cross-reactivity with analogues like OA?
Q. Advanced Research Focus
- SELEX Optimization : Perform counter-selection against OA and other DSTs during aptamer screening. A study achieved 1,000-fold selectivity for DTX-1 over OA by incorporating negative selection rounds .
- Structural Analysis : Use molecular docking simulations to identify aptamer binding motifs specific to DTX-1’s methyl group at C35.
- Validation : Test aptamers across pH (6.5–8.5) and salinity (10–35 ppt) ranges to mimic marine environments .
What are the emerging challenges in quantifying DTX-1 in novel marine matrices (e.g., microplastics or sediment)?
Q. Advanced Research Focus
- Matrix Effects : Sediment-bound DTX-1 may require sonication-assisted extraction with acetone/water (90:10 v/v) to improve recovery rates.
- Microplastic Adsorption : Characterize toxin adsorption kinetics using LC-MS coupled with pyrolysis-GC/MS to identify polymer-specific binding .
- Quality Control : Include spike-and-recovery experiments (85–115% acceptable range) to validate extraction efficiency .
How should researchers structure a manuscript to highlight novel findings in DTX-1 mechanisms while ensuring methodological clarity?
Q. Basic Research Focus
- Introduction : Link DTX-1’s phosphatase inhibition to broader impacts on cellular signaling pathways (e.g., MAPK/NF-κB) .
- Methods : Detail toxin sources (e.g., Taiwan Algal Science, Inc.) and purity levels (≥95% by LC-MS) .
- Results/Discussion : Use subheadings to separate bioactivity data, structural analyses, and comparative toxicity. Cite conflicting studies and propose hypotheses for discrepancies .
- Supplementary Materials : Provide raw chromatograms, statistical code, and aptamer sequences to facilitate peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
